Shmt-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells
Shmt-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Shmt-IN-1 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This pathway is frequently upregulated in cancer to meet the high demand for nucleotides, amino acids, and reducing equivalents necessary for rapid proliferation. Shmt-IN-1, by targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, disrupts this metabolic network, leading to cancer cell death. This technical guide provides an in-depth analysis of the mechanism of action of Shmt-IN-1 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction to SHMT and One-Carbon Metabolism
Serine hydroxymethyltransferase is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This reaction is a cornerstone of 1C metabolism, providing the primary source of one-carbon units for various biosynthetic pathways essential for cancer cell survival and proliferation.[1][2]
There are two major isoforms of SHMT in mammalian cells:
-
SHMT1 (Cytosolic): Primarily involved in the de novo synthesis of thymidylate and purines in the cytoplasm.[1][3]
-
SHMT2 (Mitochondrial): Plays a crucial role in generating one-carbon units in the mitochondria, which can then be exported to the cytoplasm. SHMT2 is consistently overexpressed in a wide range of cancers.[4][5]
Due to their central role in supporting tumorigenesis, both SHMT1 and SHMT2 have emerged as attractive therapeutic targets in oncology.[1][2]
Shmt-IN-1: A Dual Inhibitor of SHMT1 and SHMT2
Shmt-IN-1 (also known as SHIN1) is a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2.[4][6] Its dual inhibitory action is critical, as studies have shown that targeting both isoforms is necessary to effectively block cancer cell proliferation.[6]
Mechanism of Action of Shmt-IN-1 in Cancer Cells
The primary mechanism of action of Shmt-IN-1 is the disruption of 1C metabolism, leading to a cascade of downstream effects that culminate in cancer cell death.
Inhibition of Nucleotide Biosynthesis
By blocking the production of 5,10-CH2-THF, Shmt-IN-1 depletes the pool of one-carbon units required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[6][7] This leads to:
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Cell Cycle Arrest: Depletion of nucleotides triggers cell cycle arrest, preventing cancer cells from progressing through the S-phase of the cell cycle.[1]
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DNA Damage: An imbalance in the nucleotide pool can lead to the misincorporation of uracil into DNA, inducing DNA damage and activating apoptotic pathways.
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Apoptosis: The culmination of cell cycle arrest and DNA damage leads to programmed cell death.
Disruption of Redox Homeostasis
The mitochondrial 1C pathway, driven by SHMT2, is a significant source of NADPH, which is crucial for maintaining redox balance and protecting cells from oxidative stress. Inhibition of SHMT2 by Shmt-IN-1 can lead to an increase in reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.
Induction of p53-Dependent Apoptosis
In some cancer types, such as lung cancer, the inhibition of SHMT1 has been shown to induce p53-dependent apoptosis.[8] The accumulation of DNA damage resulting from nucleotide pool disruption can activate the p53 tumor suppressor pathway.
Synergy with Other Chemotherapeutic Agents
Shmt-IN-1 has demonstrated synergistic effects when combined with other anticancer drugs, such as methotrexate, an antifolate agent.[9] By targeting different nodes within the folate metabolism pathway, combination therapies can achieve a more potent antitumor effect.
Quantitative Data on Shmt-IN-1 Activity
The following tables summarize the in vitro efficacy of Shmt-IN-1 and related compounds across various cancer cell lines.
Table 1: Biochemical and Cellular Activity of SHMT Inhibitors
| Compound | Target | Biochemical IC50 (µM) | Cellular Serine-to-Glycine Flux IC50 (µM) |
| SEL302-01612 | SHMT1/2 | SHMT1: 0.01, SHMT2: 0.02 | 0.03 |
| SEL302-00332 | SHMT1/2 | SHMT1: 0.22, SHMT2: 0.01 | 0.05 |
| SEL302-00621 | SHMT1/2 | SHMT1: 0.08, SHMT2: 0.16 | 0.4 |
| Shmt-IN-1 (SHIN1) | SHMT1/2 | ~0.01 | Not explicitly stated |
Data extracted from Ryvu Therapeutics presentation.[10]
Table 2: Anti-proliferative Activity (GI50, µM) of SHMT Inhibitors in Cancer Cell Lines (72h treatment)
| Compound | Breast Cancer Cell Line (-FA) | Breast Cancer Cell Line (+FA) | Lung Cancer Cell Line (-FA) | Lung Cancer Cell Line (+FA) |
| SEL302-01612 | 0.23 | > 10 | 0.35 | > 10 |
| SEL302-00332 | 0.9 | > 10 | 0.6 | > 10 |
| SEL302-00621 | 0.89 | > 10 | 3.2 | > 10 |
(-FA) indicates folate-depleted media; (+FA) indicates folate-replete media. Data extracted from Ryvu Therapeutics presentation.[10]
Table 3: IC50 Values of Pyrazolopyran Derivatives against SHMT and Cancer Cell Lines
| Compound | SHMT1 IC50 (µM) | SHMT2 IC50 (µM) | Lung Cancer Cell Line IC50 (µM) | Colon Cancer Cell Line IC50 (µM) |
| Compound 2.12 | 57.9 ± 5.5 | 227.2 ± 38.0 | 11.5 - 34 | 34 - 200 |
Data extracted from a study on a pyrazolopyran derivative.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Shmt-IN-1.
Biochemical SHMT Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHMT protein.
Materials:
-
Purified recombinant human SHMT1 and SHMT2 proteins
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L-serine
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Tetrahydrofolate (THF)
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Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
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Shmt-IN-1 or other test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, PLP, and THF in a 96-well plate.
-
Add varying concentrations of Shmt-IN-1 or control vehicle (e.g., DMSO) to the wells.
-
Initiate the reaction by adding purified SHMT1 or SHMT2 enzyme.
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Start the enzymatic reaction by adding L-serine.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the production of glycine or the consumption of serine using a suitable detection method (e.g., a coupled enzyme assay that measures NADH production, or LC-MS).[12]
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of Shmt-IN-1 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Shmt-IN-1 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Shmt-IN-1 or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14][15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14][15]
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Shmt-IN-1's antitumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Shmt-IN-1 or vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[6][16]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Shmt-IN-1 or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of Shmt-IN-1.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Shmt-IN-1.
One-Carbon Metabolism and Nucleotide Synthesis
Caption: One-Carbon Metabolism Pathway and Shmt-IN-1 Inhibition.
Downstream Effects of SHMT Inhibition
Caption: Downstream consequences of SHMT inhibition by Shmt-IN-1.
Experimental Workflow for In Vitro Analysis
Caption: A typical in vitro experimental workflow for evaluating Shmt-IN-1.
Conclusion
Shmt-IN-1 represents a promising therapeutic strategy for a variety of cancers by targeting a key metabolic vulnerability. Its dual inhibition of SHMT1 and SHMT2 effectively disrupts one-carbon metabolism, leading to the depletion of essential building blocks for DNA synthesis, increased oxidative stress, and ultimately, cancer cell death. The preclinical data strongly support the continued investigation of Shmt-IN-1 and other SHMT inhibitors as novel anticancer agents, both as monotherapies and in combination with existing chemotherapeutics. Further research will be crucial to delineate the full spectrum of cancers sensitive to SHMT inhibition and to optimize the clinical application of this therapeutic approach.
References
- 1. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 3. Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.ryvu.com [wp.ryvu.com]
- 11. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
